molecular formula C15H15NO4S2 B2711830 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid CAS No. 381691-83-4

4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

Cat. No. B2711830
CAS RN: 381691-83-4
M. Wt: 337.41
InChI Key: NDOYAOFADRKHAN-XFXZXTDPSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the search results .

Scientific Research Applications

Synthesis and Antitumor Activity

The chemical compound 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid and its derivatives have been synthesized and evaluated for their antitumor activity. A study developed a preparative procedure for synthesizing these compounds, which showed moderate antitumor activity against most malignant tumor cells, with the UO31 renal cancer cell line being most sensitive to the tested compounds (Horishny & Matiychuk, 2020).

Photodynamic Therapy Applications

Derivatives of this chemical structure have been explored for their potential in photodynamic therapy (PDT) for cancer treatment. A study synthesized new zinc phthalocyanine compounds substituted with derivatives of this chemical, demonstrating good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties are crucial for Type II photosensitizers in PDT, indicating the compound's potential for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Several studies have synthesized thiazolidinone derivatives of this compound for antimicrobial applications. Compounds exhibited promising antimicrobial activities against various pathogens, highlighting their potential as novel antimicrobial agents. This includes work on synthesizing and evaluating the antimicrobial activity of new thiazolidinone, thiazoline, and thiophene derivatives, where representative compounds showed promising activity (Gouda, Berghot, Shoeib, & Khalil, 2010).

Corrosion Inhibition

The derivatives of this compound have been assessed for their corrosion inhibition properties for mild steel in sulphuric acid. Studies involving physicochemical and theoretical analyses suggest that these compounds form a protective layer on mild steel surfaces, indicating their utility as corrosion inhibitors (Ammal, Prajila, & Joseph, 2018).

Mechanism of Action

The mechanism of action of this compound is not known as it is a novel or not widely studied compound .

Future Directions

Given the lack of information on this compound, future research could focus on its synthesis, characterization, and potential applications. It would be interesting to explore its biological activity given the presence of a thiazolidine core, which is found in many bioactive molecules .

properties

IUPAC Name

4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S2/c1-20-11-5-2-4-10(8-11)9-12-14(19)16(15(21)22-12)7-3-6-13(17)18/h2,4-5,8-9H,3,6-7H2,1H3,(H,17,18)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOYAOFADRKHAN-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

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